molecular formula C12H17NO4S B1528758 2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide CAS No. 1343228-97-6

2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide

Cat. No.: B1528758
CAS No.: 1343228-97-6
M. Wt: 271.33 g/mol
InChI Key: NBZITZKOYCHUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide” is a chemical compound with the molecular formula C12H17NO4S . It has a molecular weight of 271.33 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO4S/c1-9-7-10(4-5-12(9)18(13,14)15)17-8-11-3-2-6-16-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,13,14,15) . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Structural Characterization

Research on sulfonamide compounds often focuses on their synthesis and structural characterization, which is foundational for their application in various scientific fields. For example, Sarojini et al. (2012) detailed the synthesis and X-ray structural characterization of a sulfonamide compound, providing insights into its molecular geometry, vibrational frequencies, and stability through natural bond orbital analysis. Such studies are critical for understanding the chemical and physical properties of sulfonamide derivatives, paving the way for their application in material science and drug development (Sarojini et al., 2012).

Molecular Docking and Biological Evaluation

Sulfonamide derivatives are also explored for their biological activities, including antimicrobial and enzyme inhibition properties. For instance, Işık et al. (2019) investigated benzenesulfonamide derivatives for their inhibition on human paraoxonase and conducted molecular docking studies to understand the binding interactions with the enzyme. These activities highlight the potential of sulfonamide compounds in the development of new therapeutic agents (Işık et al., 2019).

Material Science Applications

In the field of material science, sulfonamide compounds have been studied for their photochromic properties and applications in the development of advanced materials. Ortyl et al. (2002) synthesized methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene, demonstrating the potential of these compounds in creating materials with reversible optical properties, useful for various technological applications (Ortyl et al., 2002).

Advanced Synthesis Techniques

Advanced synthesis techniques involving sulfonamide compounds are crucial for creating complex molecules with potential applications in drug discovery and material science. For example, Huang and Vogel (2004) detailed a one-pot, four-component synthesis of polyfunctional sulfones, showcasing the versatility of sulfonamide derivatives in synthetic chemistry and their potential to contribute to the development of novel compounds with diverse functionalities (Huang & Vogel, 2004).

Safety and Hazards

Specific safety and hazard information for “2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide” is not provided in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety and hazard information .

Properties

IUPAC Name

2-methyl-4-(oxolan-2-ylmethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-9-7-10(4-5-12(9)18(13,14)15)17-8-11-3-2-6-16-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZITZKOYCHUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCCO2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide
Reactant of Route 3
2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide
Reactant of Route 4
2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.